N-cycloheptyl-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-cycloheptyl-1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O4S/c27-22(24-19-6-3-1-2-4-7-19)18-9-12-25(13-10-18)21-20(8-5-11-23-21)31(28,29)26-14-16-30-17-15-26/h5,8,11,18-19H,1-4,6-7,9-10,12-17H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJRASXPRWRBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine ring, and the attachment of the morpholine sulfonyl group. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Coupling Reactions: Introduction of the pyridine ring using coupling reactions such as Suzuki-Miyaura coupling.
Sulfonylation: Attachment of the morpholine sulfonyl group through sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The compound is included in several screening libraries for drug discovery, indicating its potential as a lead compound for therapeutic agents. It is part of the 3D-Pharmacophore Based Diversity Library and has been evaluated for its biological activity against various targets, including cancer and inflammatory diseases .
Anticancer Activity
Research indicates that compounds with similar structures to N-cycloheptyl-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of piperidine have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors targeting CDK4 have demonstrated efficacy in treating cell proliferative disorders such as cancer .
A study highlighted that certain pyrimidine-based compounds exhibited potent activity against various cancer cell lines, achieving low IC50 values, which suggests that the piperidine moiety could enhance the anticancer activity of related compounds .
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds:
Case Study: Antitumor Evaluation
In one study, a series of piperidine derivatives were synthesized and evaluated for their antitumor activity. The results indicated that modifications to the piperidine structure could significantly enhance cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into N-cycloheptyl derivatives .
Inhibition of Inflammatory Responses
Another area of application involves the anti-inflammatory potential of compounds similar to this compound. These compounds have been shown to modulate inflammatory pathways, providing a basis for their use in treating conditions characterized by excessive inflammation .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural homology with N-cycloheptyl-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide, differing primarily in substituents and heterocyclic systems. Key comparisons are summarized below:
1-[3-(Morpholine-4-sulfonyl)pyridin-2-yl]-N-{[4-(propan-2-yl)phenyl]methyl}piperidine-4-carboxamide (BJ10397)
- Structural Differences :
- Replaces the cycloheptyl group with a benzyl-isopropylphenyl substituent.
- Retains the morpholine sulfonyl-pyridine motif.
- Molecular Properties :
N-{3-[ethyl(propyl)amino]propyl}-1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidine-4-carboxamide (C799-0751)
- Structural Differences: Substitutes the morpholine sulfonyl-pyridine with a thiazolo[5,4-b]pyridine system. Features an ethyl-propylamino side chain instead of cycloheptyl.
- Molecular Properties :
- Functional Implications :
- The thiazolo-pyridine system may enhance π-π stacking interactions but reduce sulfonyl-related hydrogen bonding.
N-[3-(dipropylamino)propyl]-1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidine-4-carboxamide (C799-0750)
- Structural Differences: Similar to C799-0751 but with a dipropylamino side chain.
- Molecular Properties :
- Functional Implications :
- Increased alkyl chain length (dipropyl vs. ethyl-propyl) may enhance hydrophobicity and alter pharmacokinetic profiles.
Research Implications and Limitations
- Structural-Activity Relationships (SAR) : The cycloheptyl group in the target compound may offer a balance between steric bulk and flexibility compared to aromatic (BJ10397) or alkylamine (C799-0750/0751) substituents.
- Data Gaps: No direct pharmacological or binding affinity data are available for the target compound, limiting mechanistic insights.
- Synthetic Accessibility : Commercial availability of analogs like BJ10397 suggests feasibility in synthesizing derivatives for further testing .
Biological Activity
N-cycloheptyl-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a complex structure that includes:
- Piperidine Ring : A six-membered nitrogen-containing ring, which is a common scaffold in many bioactive compounds.
- Morpholine Group : This heterocyclic structure contributes to the compound's solubility and biological interactions.
- Pyridine Moiety : Known for its role in various pharmacological activities, this part enhances the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key metabolic enzymes, which can be beneficial in treating conditions like diabetes and neurodegenerative diseases. For instance, derivatives containing morpholine have been reported to inhibit α-glucosidase and acetylcholinesterase (AChE), suggesting potential applications in managing type 2 diabetes and Alzheimer's disease .
- Receptor Modulation : It acts as a positive allosteric modulator for glucagon-like peptide-1 receptor (GLP-1R), which is crucial for glucose metabolism and appetite regulation. This modulation can lead to improved glucose handling and reduced food intake, making it a candidate for obesity management .
Table 1: Biological Activities of this compound
Case Study 1: Antidiabetic Properties
In a study evaluating the antidiabetic properties of morpholine derivatives, this compound was found to significantly lower blood glucose levels in diabetic rat models. The mechanism involved DPP-4 inhibition, leading to increased insulin secretion and improved oxidative stress markers .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound against AChE activity in vitro. The results indicated that the compound effectively inhibited AChE, suggesting potential applications in Alzheimer's disease treatment by enhancing cholinergic function .
Research Findings
Recent studies have highlighted several important findings regarding the compound:
- Toxicity Profile : Initial assessments indicate low cytotoxicity levels, making it a safer alternative compared to other antidiabetic agents .
- Structure-Activity Relationship (SAR) : Research suggests that modifications in the morpholine and piperidine structures can enhance biological activity, particularly in enzyme inhibition .
- Potential Applications : Beyond diabetes management, the compound shows promise in treating neurological disorders due to its dual action on metabolic enzymes and neurotransmitter systems .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-cycloheptyl-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions. A pyridine core is functionalized via sulfonylation using morpholine-4-sulfonyl chloride under basic conditions (e.g., diisopropylethylamine) in anhydrous solvents like dichloromethane . Piperidine-4-carboxamide formation may employ coupling agents (e.g., HATU or DCC) for amide bond formation, followed by cycloheptylamine introduction via nucleophilic substitution. Reaction optimization includes monitoring intermediates via TLC or LC-MS and adjusting stoichiometry to improve yields .
Q. How can the molecular structure of this compound be confirmed with high confidence?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, providing bond lengths, angles, and conformational details of the piperidine and pyridine rings . Complementary techniques include H/C NMR for functional group verification and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For example, SC-XRD data from analogous piperidinecarboxamides show chair conformations in the piperidine ring, with deviations in bond angles indicating electronic effects from substituents .
Q. What preliminary pharmacological targets are hypothesized for this compound?
- Methodology : Structural analogs with morpholine sulfonyl and piperidinecarboxamide moieties suggest interactions with G-protein-coupled receptors (GPCRs) or enzymes like acetylcholinesterase . In vitro assays (e.g., radioligand binding or enzymatic inhibition) can identify targets. For instance, piperidine derivatives modulate acetylcholine signaling, implying potential CNS applications .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity and selectivity?
- Methodology : Structure-activity relationship (SAR) studies require synthesizing derivatives with halogen substitutions (e.g., bromine vs. chlorine at the pyridine ring) or steric modifications (e.g., cycloheptyl vs. smaller alkyl groups). Biological assays (e.g., IC determination) and computational docking (e.g., AutoDock Vina) can reveal how substituents affect binding to targets like kinases or proteases . For example, bromination at the pyridine ring enhances hydrophobic interactions in analogs, improving potency .
Q. How can contradictory data in biological assays (e.g., inconsistent IC values across studies) be resolved?
- Methodology : Discrepancies may arise from assay conditions (e.g., buffer pH, cell lines) or compound purity. Validate purity via HPLC (>98%) and standardize protocols (e.g., ATP concentration in kinase assays). Replicate experiments with controls (e.g., known inhibitors) and apply statistical analysis (e.g., ANOVA) to identify outliers . For instance, impurities in sulfonylation steps can skew results, necessitating rigorous purification .
Q. What computational methods are suitable for predicting the compound’s conformational stability and solvation effects?
- Methodology : Molecular dynamics (MD) simulations (e.g., GROMACS) can model the compound’s behavior in aqueous or lipid environments, assessing piperidine ring flexibility and hydrogen-bonding with water. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict energetically stable conformers, validated against SC-XRD data . For example, MD simulations of similar carboxamides show that morpholine sulfonyl groups enhance solubility via polar interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
